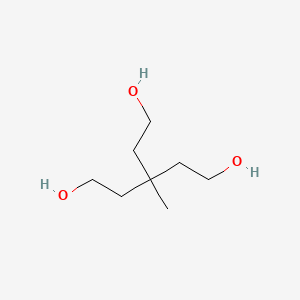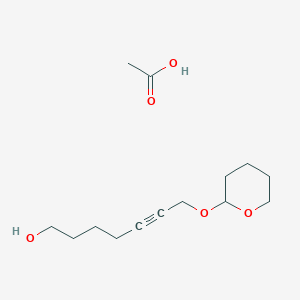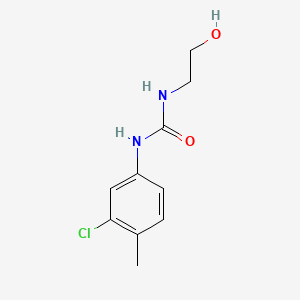![molecular formula C13H12OS B14402881 1-[(Naphthalen-1-yl)sulfanyl]propan-2-one CAS No. 85142-92-3](/img/structure/B14402881.png)
1-[(Naphthalen-1-yl)sulfanyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Naphthalen-1-yl)sulfanyl]propan-2-one is an organic compound characterized by the presence of a naphthalene ring attached to a propan-2-one moiety via a sulfanyl group
Métodos De Preparación
The synthesis of 1-[(Naphthalen-1-yl)sulfanyl]propan-2-one typically involves the reaction of naphthalene-1-thiol with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[(Naphthalen-1-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-[(Naphthalen-1-yl)sulfanyl]propan-2-ol.
Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(Naphthalen-1-yl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-[(Naphthalen-1-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-[(Naphthalen-1-yl)sulfanyl]propan-2-one can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)propan-2-one: This compound lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
1-(Naphthalen-2-yl)propan-2-one: The position of the naphthalene ring attachment can influence the compound’s properties and applications.
1-(Naphthalen-1-yl)ethanone: The shorter carbon chain in this compound may affect its solubility and reactivity.
The uniqueness of this compound lies in the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
85142-92-3 |
|---|---|
Fórmula molecular |
C13H12OS |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C13H12OS/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3 |
Clave InChI |
ZKAAMTWDMWQWRV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CSC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



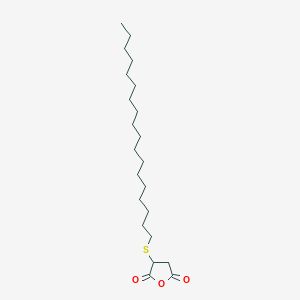
![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
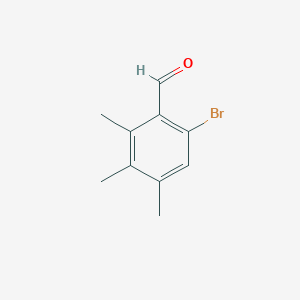
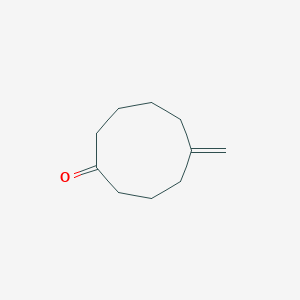

![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
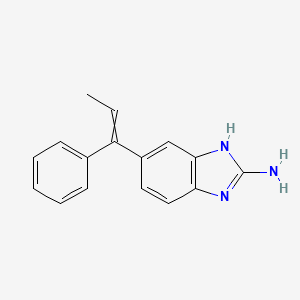
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
